molecular formula C25H32N4O5S B14478476 Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester CAS No. 65241-00-1

Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14478476
CAS No.: 65241-00-1
M. Wt: 500.6 g/mol
InChI Key: YUBPQKBFOJVIHN-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a carbamic acid ester linked to a phenothiazine derivative, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with isopropyl carbamate. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the esterification process. Commonly used catalysts include acidic or basic catalysts, while solvents such as dichloromethane or ethanol are employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
  • Carbamic acid, (1-methylethyl)-, (((2-chloro-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (1-methylethyl)-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester stands out due to its unique combination of a phenothiazine moiety and a carbamate ester. This structural feature imparts distinct pharmacological properties and reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65241-00-1

Molecular Formula

C25H32N4O5S

Molecular Weight

500.6 g/mol

IUPAC Name

2-[phenothiazine-10-carbonyl-[2-(propan-2-ylcarbamoyloxy)ethyl]amino]ethyl N-propan-2-ylcarbamate

InChI

InChI=1S/C25H32N4O5S/c1-17(2)26-23(30)33-15-13-28(14-16-34-24(31)27-18(3)4)25(32)29-19-9-5-7-11-21(19)35-22-12-8-6-10-20(22)29/h5-12,17-18H,13-16H2,1-4H3,(H,26,30)(H,27,31)

InChI Key

YUBPQKBFOJVIHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCCN(CCOC(=O)NC(C)C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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